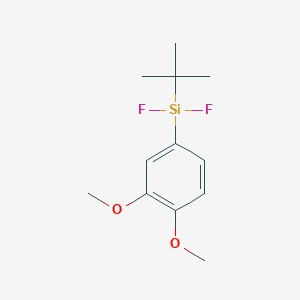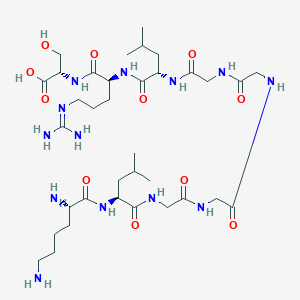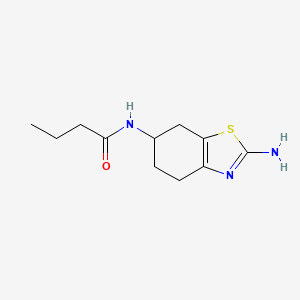
1,2,6,7-Tetrabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6,7-Tetrabromo-dibenzofuran: is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. It is characterized by the presence of four bromine atoms attached to the dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,6,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar principles as laboratory synthesis. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and control .
Chemical Reactions Analysis
Types of Reactions: 1,2,6,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions produce compounds with altered oxidation states and bromine content .
Scientific Research Applications
1,2,6,7-Tetrabromo-dibenzofuran has several scientific research applications, including:
Environmental Science: It is studied for its role as a brominated flame retardant and its environmental impact as a persistent organic pollutant.
Materials Chemistry: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Research is conducted to understand its biological activity and potential toxicological effects
Mechanism of Action
The mechanism of action of 1,2,6,7-tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding, it activates the transcription of genes involved in xenobiotic metabolism, leading to various biochemical and toxicological effects. The pathways involved include the activation of phase I and phase II detoxification enzymes .
Comparison with Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran with similar properties but different bromination pattern.
Polybrominated Diphenyl Ethers: A class of brominated flame retardants with structural similarities but different applications and environmental behavior
Uniqueness: Its distinct properties make it suitable for specialized research and industrial applications .
Properties
CAS No. |
617707-67-2 |
|---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,2,6,7-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-6-3-4-8-9(10(6)15)5-1-2-7(14)11(16)12(5)17-8/h1-4H |
InChI Key |
RFWUANRLTQFAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C=CC(=C3Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


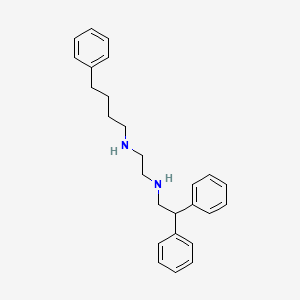
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
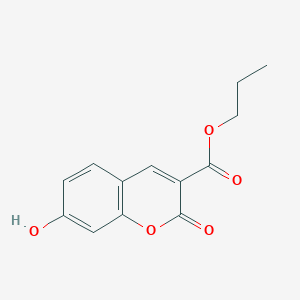
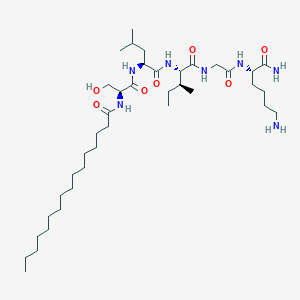
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)

![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)
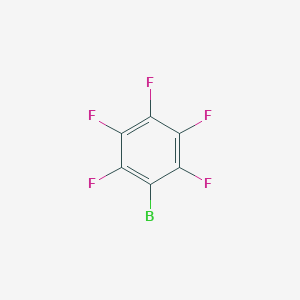

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
